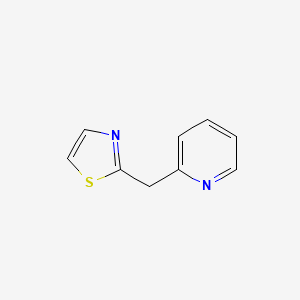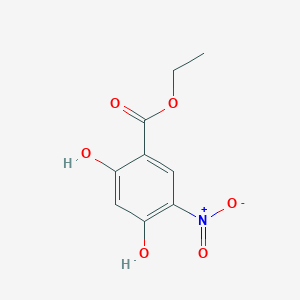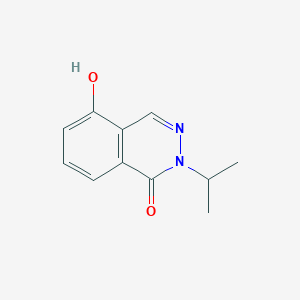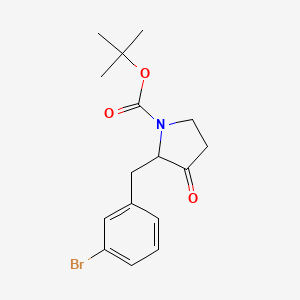
2,4-Dichloro-3,5,6-trifluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3,5,6-trifluorobenzonitrile is an organic compound with the molecular formula C7Cl2F3N It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and three fluorine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5,6-trifluorobenzonitrile typically involves the fluorination of pentachlorobenzonitrile. The process includes the following steps:
Fluorination Reaction: Pentachlorobenzonitrile is reacted with anhydrous potassium fluoride in an organic solvent to produce 3,5-dichloro-2,4,6-trifluorobenzonitrile.
Dechlorination and Hydrogenolysis: The intermediate is subjected to dechlorination and hydrogenolysis reactions in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-3,5,6-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine atoms) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation typically yields benzoic acid derivatives.
Reduction Products: Reduction can lead to the formation of amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2,4-Dichloro-3,5,6-trifluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3,5,6-trifluorobenzonitrile involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and fluorine atoms) on the benzene ring influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,4-Dichloro-3,5,6-trifluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties
Propriétés
Formule moléculaire |
C7Cl2F3N |
|---|---|
Poids moléculaire |
225.98 g/mol |
Nom IUPAC |
2,4-dichloro-3,5,6-trifluorobenzonitrile |
InChI |
InChI=1S/C7Cl2F3N/c8-3-2(1-13)5(10)7(12)4(9)6(3)11 |
Clé InChI |
MYLITFXHVMECJU-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1Cl)F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)



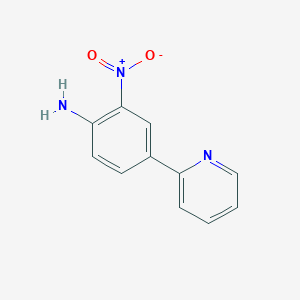

![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
